N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU6012962 is an orally bioavailable compound that acts as a negative allosteric modulator of the central nervous system-penetrant metabotropic glutamate receptor 7 (mGlu7). It has an inhibitory concentration (IC50) of 347 nanomolar . This compound is primarily used in scientific research to study the modulation of metabotropic glutamate receptors, which play a crucial role in various neurological processes.
Mechanism of Action
Target of Action
The primary target of VU6012962 is the metabotropic glutamate receptor 7 (mGlu7) . mGlu7 is a member of the group III metabotropic glutamate receptors and plays a crucial role in the central nervous system (CNS), regulating neurotransmission and synaptic plasticity .
Mode of Action
VU6012962 acts as a negative allosteric modulator (NAM) of mGlu7 . This means it binds to a site on the mGlu7 receptor that is distinct from the glutamate binding site, modulating the receptor’s response to its ligand, glutamate . Specifically, VU6012962 reduces the receptor’s response to glutamate, thereby decreasing mGlu7 activity .
Biochemical Pathways
The modulation of mGlu7 activity by VU6012962 impacts several biochemical pathways. As mGlu7 is involved in regulating neurotransmission and synaptic plasticity, VU6012962 can influence these processes . .
Pharmacokinetics
VU6012962 is orally bioavailable and CNS-penetrant . This means it can be taken by mouth and can cross the blood-brain barrier to reach its target receptors in the brain
Result of Action
The modulation of mGlu7 activity by VU6012962 has been shown to decrease anxiety in preclinical models . Specifically, it was found to increase the total time spent in the open arms of an elevated zero maze, a common measure of anxiety-like behavior in rodents .
Biochemical Analysis
Biochemical Properties
VU6012962 is highly selective for mGlu7 versus the other seven mGlu receptor subtypes . It interacts with the mGlu7 receptor, exerting its effects through negative allosteric modulation .
Cellular Effects
The cellular effects of VU6012962 are primarily related to its role as a negative allosteric modulator of the mGlu7 receptor . This modulation can influence various cellular processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of VU6012962 involves its binding to the mGlu7 receptor, where it acts as a negative allosteric modulator . This binding interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition.
Dosage Effects in Animal Models
In animal models, specifically C57Bl/6J male mice, VU6012962 has been administered at dosages of 1, 3, and 10 mg/kg . At a dose of 3 mg/kg, it increased total time spent in the open arms, indicating a decrease in anxiety. A dose of 10 mg/kg caused a decrease in overall locomotion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU6012962 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Functional groups such as trifluoromethoxy, cyclopropylmethoxy, and methoxybenzamide are introduced through nucleophilic substitution and esterification reactions.
Purification: The final product is purified using chromatographic techniques to achieve a purity of over 98%.
Industrial Production Methods
Industrial production of VU6012962 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and cyclization reactions.
Purification: Industrial-scale chromatography and crystallization techniques are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
VU6012962 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of VU6012962 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
VU6012962 has a wide range of applications in scientific research, including:
Neurological Studies: It is used to study the modulation of metabotropic glutamate receptor 7, which is involved in anxiety, depression, and other neurological disorders.
Pharmacological Research: The compound is used to investigate the pharmacokinetics and pharmacodynamics of negative allosteric modulators.
Drug Development: VU6012962 serves as a lead compound for the development of new therapeutic agents targeting metabotropic glutamate receptors
Comparison with Similar Compounds
Similar Compounds
LY341495: Another negative allosteric modulator of metabotropic glutamate receptors.
MPEP: A selective antagonist of metabotropic glutamate receptor 5.
XAP044: A selective antagonist of metabotropic glutamate receptor 7
Uniqueness
VU6012962 is unique due to its high selectivity for metabotropic glutamate receptor 7 and its ability to penetrate the central nervous system. This makes it a valuable tool for studying the specific roles of this receptor in various neurological processes .
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-methoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4/c1-30-19-8-14(4-7-18(19)31-10-13-2-3-13)20(29)27-16-9-15(32-21(22,23)24)5-6-17(16)28-12-25-11-26-28/h4-9,11-13H,2-3,10H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNLJJLZIVCGFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC(F)(F)F)N3C=NC=N3)OCC4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does VU6012962 interact with its target, the mGlu7 receptor, and what are the downstream effects of this interaction?
A1: VU6012962 acts as a negative allosteric modulator (NAM) of the mGlu7 receptor. [] While the exact binding site and mechanism of action haven't been fully elucidated in the provided abstract, NAMs typically bind to a site distinct from the glutamate binding site on the mGlu7 receptor. This binding allosterically modulates the receptor's conformation, decreasing its affinity for glutamate and reducing its signaling activity. [] This modulation of mGlu7 receptor activity is being investigated for its therapeutic potential in various neurological and psychiatric disorders. []
Q2: What is the significance of VU6012962's CNS penetration and oral bioavailability in the context of its potential therapeutic applications?
A2: VU6012962's ability to penetrate the CNS and its oral bioavailability are crucial for its potential as a therapeutic agent targeting CNS disorders. [] Many neurological and psychiatric conditions require drugs that can effectively reach the brain, which is often limited by the blood-brain barrier. Oral bioavailability is highly desirable for patient convenience and compliance, potentially leading to better treatment outcomes. The study found that VU6012962 achieved exposures in cerebrospinal fluid (CSF) exceeding its in vitro IC50 at manageable doses, highlighting its promising profile for further development. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.